Fmoc-Tyr(Bzl)-OH
CAS No.:
Cat. No.: VC13348306
Molecular Formula: C31H27NO5
Molecular Weight: 493.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C31H27NO5 |
---|---|
Molecular Weight | 493.5 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34) |
Standard InChI Key | REHSJSKPWIOKIJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
Fmoc-Tyr(Bzl)-OH is characterized by its L-tyrosine backbone, modified with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a benzyl ether at the phenolic oxygen. The stereospecific configuration ensures compatibility with biological systems, as the L-form mirrors naturally occurring amino acids. Its enantiomer, Fmoc-D-Tyr(Bzl)-OH (CAS 138775-48-1), is synthetically accessible but less commonly employed .
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number (L-form) | 71989-40-7 |
Molecular Formula | |
Molecular Weight | 493.5 g/mol |
IUPAC Name | N-(fluorenylmethoxycarbonyl)-O4-benzyl-L-tyrosine |
Protection Groups | Fmoc (amino), Bzl (hydroxyl) |
Structural Stability and Reactivity
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential protection of tyrosine:
-
Amino Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium carbonate).
-
Hydroxyl Protection: Benzylation using benzyl bromide and potassium carbonate.
Table 2: Synthetic Parameters
Step | Reagents/Conditions | Yield |
---|---|---|
Fmoc Protection | Fmoc-Cl, Na2CO3, DMF, 0–25°C | 85–90% |
Bzl Protection | BnBr, K2CO3, DMF, 60°C | 75–80% |
Industrial-Scale Manufacturing
Industrial processes leverage automated SPPS systems to integrate Fmoc-Tyr(Bzl)-OH into peptide chains. Advances in resin technology and coupling agents (e.g., HBTU, HATU) enhance efficiency, enabling multiton production of therapeutic peptides like liraglutide and semaglutide .
Applications in Peptide Synthesis
Role in Fmoc SPPS Methodology
Fmoc-Tyr(Bzl)-OH is pivotal in the Fmoc/tBu strategy, which dominates modern SPPS due to its compatibility with acid-sensitive peptides . Key advantages over Boc-based methods include:
-
Mild Deprotection: Base-driven Fmoc removal avoids harsh acidic conditions, preserving acid-labile residues (e.g., Trp, Met) .
-
Orthogonal Protection: Enables sequential assembly of complex peptides with multiple post-translational modifications.
Table 3: Common Protecting Groups in Fmoc SPPS
Amino Acid | Protecting Group |
---|---|
Arg | Pbf |
Asp/Glu | OtBu |
Ser/Thr/Tyr | tBu |
Lys | Boc |
Mitigating Synthesis Challenges
Aspartimide Formation: Asp residues are prone to cyclization, especially when followed by Gly or Asn. Using backbone protection (e.g., pseudoproline dipeptides) or alternative protecting groups (e.g., Mpe, Epe) reduces this side reaction .
Table 4: Aspartimide Formation Rates
Asp Protecting Group | Aspartimide/Cycle (%) |
---|---|
tBu | 1.65 |
Mpe | 0.49 |
Epe | 0.19 |
Emerging Biomedical Applications
Hydrogel-Based Drug Delivery Systems
Fmoc-Tyr(Bzl)-OH exhibits low-molecular-weight gelator (LMWG) properties, forming supramolecular hydrogels via π-π stacking and hydrogen bonding . Blending with Fmoc-Phe-OH or Fmoc-Tyr-OH accelerates gelation and enhances mechanical strength.
Key Findings from Recent Studies :
-
NIR-Responsive Release: Incorporation of carbon nanomaterials (e.g., oxidized CNTs) enables controlled drug release under near-infrared light.
-
Drug Loading Capacity: Hydrogels encapsulate hydrophilic drugs (e.g., l-ascorbic acid) with >90% efficiency.
Table 5: Hydrogel Performance Metrics
Parameter | Value |
---|---|
Gelation Time (25°C) | 5–10 min |
Compressive Strength | 15–25 kPa |
Drug Release Efficiency | 85–95% (72 h) |
Peptide Therapeutics and Diagnostics
Peptides synthesized using Fmoc-Tyr(Bzl)-OH serve as:
-
Receptor Agonists/Antagonists: Targeting GPCRs for metabolic disorders.
-
Diagnostic Probes: Radiolabeled peptides for imaging tumors or inflammatory sites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume